molecular formula C15H8ClN5OS B2611668 N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235644-51-5

N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2611668
CAS No.: 1235644-51-5
M. Wt: 341.77
InChI Key: TYJDAPRJGHHXRK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic small molecule featuring a pyrazine-thiazole core, a structure of significant interest in medicinal chemistry. Compounds with this scaffold are frequently investigated for their potential to interact with key biological enzymes. Specifically, molecules incorporating carboxamide-linked heterocycles, such as thiazole and pyrazine, have been identified as potent inhibitors of enzymes like succinate dehydrogenase (SDH), a validated target in antimicrobial research . The structural motif of a carboxamide bridge connecting two aromatic systems is a common feature in pharmacologically active agents, facilitating key hydrogen bond interactions with enzyme targets . This compound is part of a broader class of N-heterocycles renowned for their diverse bioactivity profile, which includes documented antiviral, antifungal, and antibacterial properties in related analogs . The presence of multiple nitrogen atoms in the pyrazine and thiazole rings enhances the molecule's ability to engage in specific binding interactions, making it a valuable chemical tool for probing biological mechanisms and structure-activity relationships (SAR). Researchers can utilize this compound to explore novel therapeutic avenues in infectious disease or enzymology.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN5OS/c16-10-2-1-9(6-17)11(5-10)20-14(22)13-8-23-15(21-13)12-7-18-3-4-19-12/h1-5,7-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJDAPRJGHHXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=CSC(=N2)C3=NC=CN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.

    Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a condensation reaction between a suitable diamine and a diketone.

    Coupling Reactions: The final step involves coupling the thiazole and pyrazine rings with the 5-chloro-2-cyanophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole and pyrazine moieties are known to enhance biological activity, making this compound a candidate for further investigation in cancer therapies.

  • Mechanism of Action : The compound's structure suggests it may induce apoptosis in cancer cells by interacting with specific cellular pathways. For instance, derivatives of similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma and breast cancer cells .
  • Case Studies : In a comparative study involving multiple cancer cell lines, compounds structurally related to N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide exhibited superior cytotoxicity compared to traditional chemotherapeutics like bleomycin. These findings indicate that modifications on the pyrazole ring enhance biological activity and could lead to the development of more effective anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its thiazole structure contributes to its effectiveness against bacterial and fungal strains.

  • Antibacterial Activity : Studies have shown that similar thiazole-containing compounds possess significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Antifungal Activity : The compound's efficacy extends to antifungal applications, where it has demonstrated activity comparable to established antifungal agents like fluconazole. This makes it a promising candidate for treating fungal infections .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound exhibits potential in other therapeutic areas:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures can inhibit viral replication effectively, indicating a potential role in antiviral therapies .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table: Biological Activities of this compound

Activity Type Target Organism/Cell Line IC50/Activity Level Reference
AnticancerHepG2 (human liver cancer)IC50 < 10 µM
AntibacterialStaphylococcus aureusEffective at 20 µg/mL
AntifungalCandida albicansComparable to fluconazole
AntiviralVarious viral strainsEC50 values ranging from 0.012 µM

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The compound’s structural analogs differ primarily in their heterocyclic and aryl substituents, which critically modulate their properties:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Purity/Yield Notable Properties
Target Compound Pyrazine (2-position), 5-Cl-2-CN-phenyl Not reported Not reported Pyrazine may enhance H-bonding; cyano group increases electrophilicity
Acotiamide Hydrochloride Bis(isopropyl)aminoethyl, hydroxy-dimethoxybenzoyl 541.06 Pharmacopeial Approved for functional dyspepsia; hydrophilic substituents improve solubility
Dasatinib Chlorophenyl, piperazinyl-pyrimidine 488.00 Pharmacopeial Anticancer (BCR-ABL inhibitor); pyrimidine and piperazine enhance kinase affinity
Compound 7d 3-Bromo-pyrazolyl, trifluoroethyl 465.94 Not reported Insecticidal activity; bromine and CF3 groups increase lipophilicity
Compound 34 4-Azidobenzamido, benzoylphenyl Not reported 31% purity Low purity suggests synthetic challenges with azido groups
Compound 53 4,4-Difluorocyclohexyl Not reported 44% yield Fluorine improves metabolic stability; cyclohexyl enhances membrane permeability

Key Observations

  • Heterocyclic Moieties: Pyrazine in the target compound (vs.
  • Electron-Withdrawing Groups: The 5-Cl-2-CN-phenyl group combines chloro (lipophilic) and cyano (polar) substituents, balancing solubility and target binding. This contrasts with trifluoromethyl (7d) or azido (34) groups, which may hinder synthetic accessibility .
  • Fluorinated Analogs: Compounds like 53 and 66–70 () demonstrate that fluorination enhances metabolic stability and bioavailability, a property the target compound lacks but may compensate for via its cyano group .

Pharmacological Potential

  • Antimicrobial Activity: notes that thiazole-amide derivatives (e.g., nitazoxanide analogs) inhibit PFOR enzymes in anaerobic pathogens. The target’s cyano group could similarly disrupt microbial metabolism .
  • Insecticidal Applications : Bromine- and CF3-substituted analogs () show insecticidal effects, but the target’s pyrazine may redirect bioactivity toward other targets .

Biological Activity

N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of antimycobacterial and anticancer properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and similar derivatives.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the chloro and cyanophenyl groups. The synthetic pathway often utilizes known intermediates in heterocyclic chemistry, optimizing for yield and purity.

Antimycobacterial Activity

A study assessed a series of compounds related to this compound for their activity against Mycobacterium tuberculosis. The results indicated that derivatives exhibited significant antimycobacterial activity, with minimum inhibitory concentrations (MIC) ranging from 1.56 µg/mL to 6.25 µg/mL against M. tuberculosis H37Rv. Notably, compounds with hydroxyl substituents showed reduced cytotoxicity while maintaining efficacy against mycobacterial strains .

Compound NameMIC (µg/mL)Cytotoxicity (SI)
N-(5-chloro-2-hydroxyphenyl)-pyrazine-2-carboxamide1.5647
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid3.1335

Anticancer Activity

In another study focusing on thiazole derivatives, compounds similar to this compound were evaluated for antiproliferative activity against various cancer cell lines. Specifically, one derivative demonstrated high potency against human leukemia cells, comparable to established anticancer agents such as dasatinib . The structure-activity relationship indicated that modifications on the thiazole core significantly impacted biological activity.

Cell LineIC50 (µM)
K563 leukemia cells<1
MDA-MB 231 (breast cancer)>20
HT-29 (colon cancer)20.2

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of specific substituents on the phenyl and thiazole rings can enhance or diminish biological activity. For instance, the introduction of electron-withdrawing groups like chloro or cyano significantly improved antimycobacterial potency while maintaining acceptable toxicity profiles .

Case Studies

  • Antimycobacterial Efficacy : A detailed investigation into a series of pyrazine derivatives revealed that compounds with both chloro and hydroxyl groups exhibited synergistic effects in inhibiting M. tuberculosis, suggesting potential for developing new treatments for tuberculosis .
  • Cancer Cell Proliferation : Research on thiazole derivatives showed promising results against various cancer cell lines, indicating that modifications could lead to more selective agents with reduced side effects compared to traditional chemotherapeutics .

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